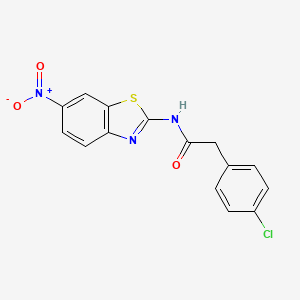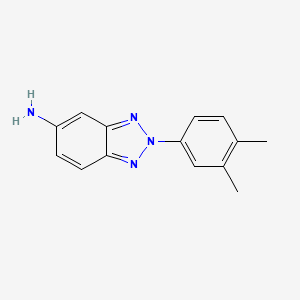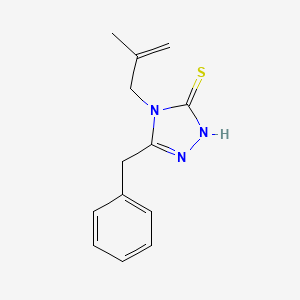
2-bromo-1-methoxy-4-(2-nitrovinyl)benzene
Overview
Description
2-bromo-1-methoxy-4-(2-nitrovinyl)benzene is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.96876 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : 2-Bromo-1-methoxy-4-(2-nitrovinyl)benzene has been involved in various synthesis methods. For instance, a study by Li Zi-ying (2008) detailed the synthesis of 2-bromo-4-nitrophenol, a related compound, which involved diazotization and the Sandmeyer reaction, indicating the potential utility of similar compounds in complex chemical syntheses (Li Zi-ying, 2008).
Applications in Organic Chemistry : Esteves et al. (2007) described the use of similar bromoethers in radical cyclisation reactions to form tetrahydrofuran derivatives, a process that highlights the significance of such compounds in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).
Crystallographic Studies : The work by Shiming Li et al. (1995) on the crystal structure and stereochemistry of related bromo compounds underlines the importance of such chemicals in understanding molecular configurations (Shiming Li, Lundquist, Soubbotin, & Stomberg, 1995).
Material Science and Electronics
Polymer Incorporation : Kubo et al. (2005) discussed incorporating π-conjugated polymers into silica, using related methoxybenzene compounds, which can be essential for creating advanced composite materials (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005).
Building Blocks in Molecular Electronics : Research by Stuhr-Hansen et al. (2005) identified simple aryl bromides, akin to this compound, as valuable building blocks for thiol end-capped molecular wires, a critical component in molecular electronics (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Pharmaceutical and Medicinal Chemistry
- Antimicrobial Agents : A study by Liaras et al. (2011) indicated that compounds similar to this compound, containing bromo, methoxy, and nitro groups on the benzene ring, showed potent antimicrobial activity, suggesting potential applications in developing new antimicrobial drugs (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Properties
IUPAC Name |
2-bromo-1-methoxy-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMGYOIWHNKMNU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID](/img/structure/B5734404.png)
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B5734410.png)

![2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5734419.png)


![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5734434.png)
![methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate](/img/structure/B5734440.png)

![1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5734456.png)


![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(2,4-DIMETHOXYPHENYL)PROPANAMIDE](/img/structure/B5734461.png)
